molecular formula C13H22ClN B1446884 1-(4-Ethylphenyl)-3-methylbutan-1-amine hydrochloride CAS No. 1864074-56-5

1-(4-Ethylphenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B1446884
CAS No.: 1864074-56-5
M. Wt: 227.77 g/mol
InChI Key: FWPCCIIWGOLLJE-UHFFFAOYSA-N
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Description

This compound is an amine derivative, which contains an ethylphenyl group and a methylbutan-1-amine group. The presence of these groups could influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy to determine .


Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as alkylation, acylation, and condensation. The exact reactions would depend on the reaction conditions and the other reactants present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in different solvents, and stability under various conditions .

Scientific Research Applications

Synthesis of β-Aminoketones of the Adamantane Series

  • Research Focus: This study involved the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction, which is relevant to the chemical structure of 1-(4-Ethylphenyl)-3-methylbutan-1-amine hydrochloride (Makarova, Moiseev, & Zemtsova, 2002).

Optical Resolution of 2-(4-substituted phenyl)-3-methylbutanoic Acids

  • Research Focus: This paper discusses the optical resolution of 2-(4-Substituted phenyl)-3-methylbutanoic acids, a closely related compound, by preferential crystallization forming diethylamine salts (Nohira et al., 1986).

X-ray Structures and Computational Studies of Several Cathinones

  • Research Focus: The study conducted detailed structural analysis and computational studies on various cathinones, which helps in understanding the chemical behavior of similar compounds like this compound (Nycz et al., 2011).

Tetrazole-containing Derivatives of 4-amino-3-phenylbutanoic Acid

  • Research Focus: This research explored the preparation of tetrazole-containing derivatives from 4-amino-3-phenylbutanoic acid, which provides insights into the chemical reactivity of related structures (Putis, Shuvalova, & Ostrovskii, 2008).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

Synthesis of Spiroborate Esters from 1,2-Aminoalcohols

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. Generally, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment .

Future Directions

The future research directions for this compound would depend on its potential applications. These could be in fields like synthetic chemistry, materials science, or medicinal chemistry, depending on the compound’s properties and activities .

Properties

IUPAC Name

1-(4-ethylphenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3;/h5-8,10,13H,4,9,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPCCIIWGOLLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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